molecular formula C27H24ClN3O B6028386 [4-(3-CHLOROPHENYL)PIPERAZINO](8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO](8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B6028386
M. Wt: 441.9 g/mol
InChI Key: COUWNUBQSRTSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran). The yields of these reactions can be quite high, ranging from 81% to 91% .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield piperazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biology, this compound is used in the study of cellular processes and molecular interactions. It can act as a ligand for various receptors and enzymes, making it useful in biochemical assays and drug discovery .

Medicine: It may exhibit activities such as anti-inflammatory, analgesic, and antimicrobial effects .

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets such as receptors and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: What sets 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of a piperazine ring and a quinoline moiety. This unique structure may confer distinct biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(8-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O/c1-19-7-5-12-23-24(18-25(29-26(19)23)20-8-3-2-4-9-20)27(32)31-15-13-30(14-16-31)22-11-6-10-21(28)17-22/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUWNUBQSRTSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.